2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide
Description
2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide is a synthetic 1,3,4-thiadiazole derivative characterized by a tert-butyl-substituted urea moiety at the 5-position of the thiadiazole ring and a thioether-linked N,N-diisopropylacetamide group at the 2-position. This compound is structurally designed to combine the pharmacophoric features of 1,3,4-thiadiazoles (noted for antimicrobial, anticancer, and enzyme-inhibitory activities) with sterically hindered substituents (tert-butyl and diisopropyl groups) to modulate solubility, stability, and target binding .
Properties
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O2S2/c1-9(2)20(10(3)4)11(21)8-23-14-19-18-13(24-14)16-12(22)17-15(5,6)7/h9-10H,8H2,1-7H3,(H2,16,17,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVZATRKHDYQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CSC1=NN=C(S1)NC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide is an intriguing organic molecule characterized by its complex structure, which includes a thiadiazole ring, a urea functional group, and a diisopropylacetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Structural Features
The molecular structure of the compound can be summarized as follows:
- Thiadiazole Ring : Known for its broad spectrum of biological activities including antimicrobial and anti-inflammatory properties.
- Urea Linkage : Often associated with increased solubility and interaction with biological targets.
- Diisopropylacetamide Moiety : Provides steric bulk that may enhance the compound's pharmacological profile.
Antimicrobial Properties
Research suggests that compounds containing the thiadiazole moiety exhibit significant antimicrobial activity. The presence of both thiadiazole and urea groups in this compound hints at potential effectiveness against various pathogens. Comparative studies have shown that similar structures possess activity against bacteria and fungi, indicating that this compound may also demonstrate such properties.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1,3,4-Thiadiazole derivatives | Thiadiazole ring | Antimicrobial | Variations in substituents enhance activity |
| Urea-based compounds | Urea linkage | Antibacterial | Broad-spectrum potential |
| 4-Methylthiazole derivatives | Thiazole ring | Antifungal | Specific enzyme inhibition |
The unique combination of the thiadiazole and urea groups in the target compound may provide enhanced potency against resistant pathogens compared to other derivatives.
Anticancer Potential
Preliminary studies indicate that compounds similar to this compound might exhibit anticancer properties. The mechanism of action is hypothesized to involve modulation of cellular pathways related to proliferation and apoptosis. For instance, derivatives of thiadiazoles have been linked to cytostatic effects in cancer cell lines through inhibition of specific enzymes or receptors.
Case Studies and Research Findings
- Antimicrobial Activity : A study on 1,3,4-thiadiazole derivatives highlighted their effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The study concluded that modifications in the thiadiazole structure could lead to significant variations in antimicrobial efficacy .
- Anticancer Activity : Research on related thiadiazole compounds demonstrated their ability to inhibit cancer cell growth in vitro. These compounds were shown to induce apoptosis in cancer cells through caspase activation pathways .
- Mechanistic Studies : Investigations into the interaction of thiadiazole derivatives with DNA revealed that these compounds could intercalate into DNA strands, potentially disrupting replication processes in rapidly dividing cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of tert-butyl urea and N,N-diisopropylacetamide groups. Key comparisons with similar 1,3,4-thiadiazole derivatives include:
Key Observations :
- The N,N-diisopropylacetamide group introduces greater steric hindrance than simpler acetamides (e.g., N,N-dimethyl or unsubstituted), which may influence binding to hydrophobic enzyme pockets .
Q & A
Basic: What synthetic routes are recommended for preparing 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide, and how can yield be optimized?
Answer:
- Key Steps :
- Thiadiazole Core Synthesis : React tert-butylurea with thiosemicarbazide derivatives in the presence of POCl₃ under reflux (90–100°C for 3–6 hours) to form the 1,3,4-thiadiazole ring .
- Thioether Linkage : Introduce the thio group via nucleophilic substitution using diisopropylacetamide-thiol precursors in dimethyl sulfoxide (DMSO) with N-ethylmorpholine as a base .
- Purification : Adjust pH to 8–9 with ammonia to precipitate intermediates, followed by recrystallization from DMSO/water (2:1) or ethanol .
- Yield Optimization :
Advanced: How can computational methods be integrated to optimize reaction conditions for synthesizing this compound?
Answer:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and identify energy barriers in thiadiazole ring formation. This helps predict optimal temperatures and catalysts .
- Reaction Path Search : Use algorithms like the artificial force-induced reaction (AFIR) method to explore alternative pathways, reducing trial-and-error experimentation .
- Feedback Loops : Validate computational predictions with small-scale experiments (e.g., microreactor trials) and refine models iteratively .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and bond lengths (e.g., C–S bond distances in thiadiazole: ~1.68–1.72 Å) .
- Elemental Analysis : Ensure C, H, N, S content matches theoretical values (±0.4% tolerance) .
Advanced: How can researchers resolve contradictions in bioactivity data across different assays?
Answer:
- Mechanistic Profiling :
- Data Normalization : Account for assay-specific variables (e.g., pH, ionic strength) by standardizing protocols across labs .
Basic: What are common challenges in purifying this compound, and how are they addressed?
Answer:
- Challenges :
- Low solubility in polar solvents due to the tert-butyl and diisopropyl groups.
- Co-precipitation of unreacted thiosemicarbazide.
- Solutions :
Advanced: How can reaction kinetics be studied to improve scalability?
Answer:
- Kinetic Profiling :
- Scale-Up Considerations : Optimize heat transfer using jacketed reactors to maintain consistent temperatures during exothermic steps .
Basic: What solvents and conditions stabilize this compound during storage?
Answer:
- Storage Stability :
Advanced: How can in silico models predict the compound’s pharmacokinetic properties?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
